3-エトキシカルボニルフェニルボロン酸

概要

説明

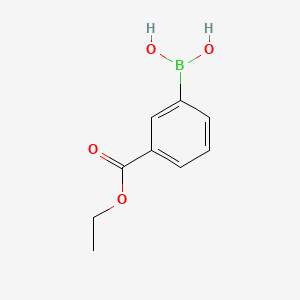

3-(エトキシカルボニル)フェニルボロン酸は、フェニル環にボロン酸基が結合し、さらにエトキシカルボニル基で置換された有機ホウ素化合物です。 この化合物は、特に鈴木-宮浦カップリング反応において、炭素-炭素結合形成のための汎用的なビルディングブロックとして役立つため、有機合成において非常に注目されています .

2. 製法

合成経路と反応条件: 3-(エトキシカルボニル)フェニルボロン酸の合成は、通常、適切なアリールハライド前駆体のボリル化を伴います。一般的な方法の1つは、ビス(ピナコラート)ジボロン(B2Pin2)をボロン源として用いた、3-ブロモエチル安息香酸エステルのパラジウム触媒ボリル化です。 反応は、酢酸カリウムなどの塩基と、Pd(dppf)Cl2のようなパラジウム触媒の存在下で、穏和な条件下で行われます .

工業的製造方法: 3-(エトキシカルボニル)フェニルボロン酸の具体的な工業的製造方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することにあります。これには、高収率と高純度を確保するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実施が含まれます。

科学的研究の応用

3-(Ethoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

作用機序

鈴木-宮浦カップリングにおける3-(エトキシカルボニル)フェニルボロン酸の主要な作用機序は、ボロン原子がその有機基をパラジウム触媒に転移させるトランスメタル化ステップです。 その後、還元脱離が起こり、新しい炭素-炭素結合が形成されます . ボロン酸基は、酵素などのさまざまな分子標的に、可逆的な共有結合を介して相互作用します。これは、生物学および医学的用途で活用されます .

類似化合物:

フェニルボロン酸: エトキシカルボニル基がなく、有機合成で広く使用されています.

4-(トリフルオロメチル)フェニルボロン酸: トリフルオロメチル基を含み、異なる電子特性と反応性を提供します.

ピナコールボロン酸エステル: 糖化学における保護基として使用され、異なる安定性と反応性プロファイルを備えています.

独自性: 3-(エトキシカルボニル)フェニルボロン酸は、エトキシカルボニル基の存在により、反応性と溶解性に影響を与えるため、ユニークです。 これらの特性が有利な特定の合成用途で特に有用です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxycarbonyl)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromoethyl benzoate using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for 3-(ethoxycarbonyl)phenylboronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類: 3-(エトキシカルボニル)フェニルボロン酸は、以下を含むさまざまな化学反応を起こします。

鈴木-宮浦カップリング: パラジウム触媒の存在下で、アリールまたはビニルハライドと反応して、ビアリールまたはスチレン誘導体を生成する最も重要な反応です.

酸化: 過酸化水素または過ホウ酸ナトリウムなどの酸化剤を使用して、ボロン酸基を酸化してフェノールを生成できます.

プロト脱ボロン化: この反応は、通常、酸性条件または特定の触媒を使用して、ボロン酸基を除去します.

一般的な試薬と条件:

鈴木-宮浦カップリング: パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、トルエンまたはエタノール-水混合物などの溶媒.

酸化: 過酸化水素、過ホウ酸ナトリウム、またはその他の酸化剤.

プロト脱ボロン化: 酸性条件または銅塩などの特定の触媒.

主な生成物:

鈴木-宮浦カップリング: ビアリールまたはスチレン誘導体.

酸化: フェノール.

プロト脱ボロン化: ボロン酸基のない対応するアリール化合物.

4. 科学研究への応用

3-(エトキシカルボニル)フェニルボロン酸は、科学研究において幅広い用途があります。

類似化合物との比較

Phenylboronic Acid: Lacks the ethoxycarbonyl group and is commonly used in organic synthesis.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, offering different electronic properties and reactivity.

Pinacol Boronic Esters: Used as protective groups in carbohydrate chemistry and offer different stability and reactivity profiles.

Uniqueness: 3-(Ethoxycarbonyl)phenylboronic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

生物活性

3-Ethoxycarbonylphenylboronic acid (CAS Number: 4334-87-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological interactions, and potential applications in drug development.

3-Ethoxycarbonylphenylboronic acid has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.992 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 131-136 °C |

| Boiling Point | 368.4 °C |

| Flash Point | 176.6 °C |

This compound is primarily utilized in organic synthesis and as a biochemical reagent in life sciences research .

Anticancer Activity

Research indicates that boronic acids, including 3-ethoxycarbonylphenylboronic acid, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the boronic acid bortezomib has been successfully used in multiple myeloma treatment, paving the way for similar compounds .

A study demonstrated that derivatives of boronic acids could modify the selectivity and potency of existing anticancer drugs through structural modifications. This suggests that 3-ethoxycarbonylphenylboronic acid could enhance the efficacy of other therapeutic agents by acting as a molecular scaffold .

Antibacterial and Antiviral Activity

Boronic acids have also shown promise in antibacterial and antiviral applications. Their ability to form complexes with biological molecules allows them to interfere with bacterial cell wall synthesis and viral replication processes. For example, vaborbactam, a cyclic boronic acid, has been utilized as a β-lactamase inhibitor to combat resistant bacterial strains .

Interaction with Insulin

Recent theoretical studies have investigated the interaction between boronic acids and insulin, suggesting that these compounds can stabilize insulin's structure and enhance its biological activity. The binding affinity of various boronic acids was assessed using molecular docking techniques, revealing that certain derivatives could potentially improve insulin's stability and efficacy in therapeutic applications .

Case Studies

- Insulin Stabilization : A computational study highlighted that specific boronic acids, including derivatives similar to 3-ethoxycarbonylphenylboronic acid, exhibited high binding affinities to insulin, suggesting their potential use as stabilizers in diabetes treatment .

- Anticancer Drug Development : In vitro studies showed that modifications of boronic acids led to increased cytotoxicity against cancer cell lines. This opens avenues for developing novel anticancer agents based on the structural frameworks of compounds like 3-ethoxycarbonylphenylboronic acid .

特性

IUPAC Name |

(3-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVCPNQQBDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390632 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4334-87-6 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Ethoxycarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。